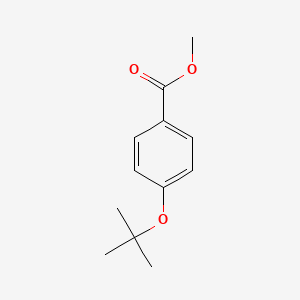

Methyl 4-tert-butoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFWTSNZJDTHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544288 | |

| Record name | Methyl 4-tert-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62370-08-5 | |

| Record name | Methyl 4-tert-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimized Reaction Pathways for Methyl 4 Tert Butoxybenzoate

Esterification Reactions for Methyl 4-tert-butoxybenzoate Synthesis

Fischer Esterification of 4-tert-Butylbenzoic Acid

Process Optimization and Kinetic Modeling

Parametric Optimization using Statistical Methodologies (e.g., Taguchi Technique)

The synthesis of Methyl 4-tert-butylbenzoate from 4-tert-butylbenzoic acid and methanol (B129727) has been systematically optimized using statistical methods like the Taguchi technique to enhance the conversion efficiency. scispace.comniscair.res.in This approach focuses on identifying the optimal reaction parameters by analyzing the effect of various factors on the reaction's outcome. The esterification, which is a reversible reaction, is often catalyzed by a green catalyst such as methanesulfonic acid. scispace.comniscair.res.in

A study employing an L9 orthogonal array analyzed parameters including catalyst concentration, the molar ratio of methanol to acid, and reaction time. scispace.comniscair.res.in The analysis of variance (ANOVA) and signal-to-noise (S/N) ratios were used to determine the most influential factors and their ideal levels for maximizing the conversion of 4-tert-butylbenzoic acid. scispace.comniscair.res.in The investigation concluded that the optimal conditions for this specific esterification are a catalyst concentration of 10% by weight relative to the acid, a 5:1 molar ratio of methanol to 4-tert-butylbenzoic acid, and a reaction time of 2 hours at a refluxing temperature of 67°C. scispace.comniscair.res.in

| Parameter | Optimal Value |

|---|---|

| Catalyst Concentration (Methanesulfonic Acid) | 10% (w.r.t. acid weight) |

| Methanol to Acid Molar Ratio | 5:1 |

| Reaction Time | 2 hours |

| Temperature | 67°C (Reflux) |

Determination of Reaction Rate Laws (e.g., Pseudo Second Order, Reversible Second Order Kinetics)

The kinetic investigation revealed a two-phase process. Initially, the reaction conforms to an irreversible pseudo-second-order rate law. scispace.comniscair.res.in As the reaction progresses and the concentration of the product (water) increases, the reverse reaction becomes significant. Consequently, the kinetics transition to a reversible second-order model. scispace.comniscair.res.in This proposed dual-rate model has been shown to align well with experimental data, accurately predicting the reaction's progress over time. scispace.comniscair.res.in The activation energy for the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid in an acetic acid solvent has been determined to be 24463.94 J/mol. researchgate.net

Oxidation-Driven Esterification Routes

The synthesis of this compound is fundamentally dependent on the availability of its precursor, 4-tert-butylbenzoic acid. This carboxylic acid is primarily produced through the oxidation of p-tert-butyltoluene. Various oxidation methodologies have been developed, each with distinct solvents, catalysts, and reaction conditions.

Liquid Phase Solvent Oxidation (e.g., Acetic Acid Medium)

A common method for producing 4-tert-butylbenzoic acid is the liquid-phase oxidation of p-tert-butyltoluene using acetic acid as a solvent. researchgate.netjournals.co.za This process typically employs a catalyst system, often involving cobalt (II) acetate (B1210297) and a bromide source like sodium bromide, which acts as an initiator. researchgate.netresearchgate.net The reaction is conducted with air or molecular oxygen as the oxidant. researchgate.netlew.ro Kinetic studies have shown that under atmospheric pressure and at a temperature of 90°C, the reaction is first-order with respect to the substrate (p-tert-butyltoluene), achieving a yield of 89% for p-tert-butylbenzoic acid. researchgate.net Under higher pressure (0.6 MPa), the yield can be improved to 95%. researchgate.net Optimization studies indicate that ideal conditions include a temperature of 130°C and a 1:3 weight ratio of reactant to solvent. researchgate.net

High-Temperature Gas-Phase Oxidation with Catalysts

An alternative, solvent-free approach is the high-temperature gas-phase oxidation of p-tert-butyltoluene. vinatiorganics.comlookchem.com In this method, p-tert-butyltoluene is vaporized and then oxidized over a solid catalyst bed at temperatures ranging from 250°C to 440°C. researchgate.net Mixed metal oxide catalysts, such as those containing cobalt-manganese-bromide or vanadium-based systems (V-Cs-Cu-Tl), are often utilized. researchgate.net One study reported that at 440°C with a V-Cs-Cu-Tl catalyst, a 12 mol% conversion of p-tert-butyltoluene was achieved with an 85 mol% selectivity for the corresponding aldehyde, a key intermediate. researchgate.net While this method avoids the use of solvents, it necessitates specialized equipment to handle the high temperatures and gaseous reactants.

Nitric Acid as Oxidant in p-tert-Butyl Toluene (B28343) Conversion

Nitric acid can be employed as a potent oxidant for the conversion of p-tert-butyltoluene to 4-tert-butylbenzoic acid in a solvent-free process. lookchem.comp-toluenesulfonicacid-ptbba.com This method is noted for its high yield and selectivity. lookchem.com The reaction is typically carried out in an autoclave where p-tert-butyltoluene is heated with concentrated (68%) nitric acid. lookchem.com A reported procedure involves reacting the components at 180°C for 8 hours, which results in a 95.5% yield of the crude acid product. lookchem.comp-toluenesulfonicacid-ptbba.com Subsequent purification involves dissolving the crude product in a sodium hydroxide (B78521) solution, filtering, and re-precipitating the pure 4-tert-butylbenzoic acid by acidification with hydrochloric acid, achieving a final purity of 98.4%. lookchem.com

| Parameter | Condition |

|---|---|

| Oxidant | 68% Nitric Acid |

| Solvent | None |

| Temperature | 180°C |

| Time | 8 hours |

| Crude Yield | 95.5% |

Non-Solvent Oxidation with Catalyst Systems (e.g., Cobalt Acetate, Sodium Bromide)

To create a more environmentally friendly and industrially viable process, a non-solvent (or solvent-free) liquid-phase oxidation method has been developed. researchgate.netlookchem.com This technique uses p-tert-butyltoluene itself as the reaction medium, eliminating the need for solvents like acetic acid. researchgate.netgoogle.com The process relies on a catalyst system of cobalt acetate and sodium bromide, with air serving as the oxidant. researchgate.netlookchem.com A study investigating this method for industrial application found that a 71.0% yield of p-tert-butylbenzoic acid could be obtained by conducting the reaction at 130°C for 8 hours. researchgate.net Another variation uses an initiator like acetaldehyde (B116499) at 170°C, achieving a 50% yield with 98% selectivity in just 100 minutes. p-toluenesulfonicacid-ptbba.com

Electrochemical Oxidation of Methylaromatics

Electrosynthesis is emerging as a powerful tool in organic chemistry, offering a greener alternative to traditional synthetic methods by using electrons as the primary reagent. gre.ac.uknih.gov The electrochemical oxidation of methylaromatics presents a potential route for the synthesis of benzoic acid derivatives. While specific studies on the direct electrochemical synthesis of this compound from a methylaromatic precursor like p-tert-butyl toluene are not extensively detailed in the provided literature, the underlying principles of electrochemical reactions on related aromatic compounds have been investigated.

The field of electrosynthetic organic chemistry is experiencing a renaissance, driven by the need for more economical and environmentally friendly synthetic methodologies. gre.ac.uknih.gov Electrochemical methods have been successfully applied to a variety of transformations, including the oxidation of aldehydes to aromatic methyl esters and the coupling of carboxylic acids with other molecules. acs.orgrsc.orgrsc.org For instance, the anodic oxidation of carboxylic acids can lead to radical decarboxylation in what is known as the Kolbe reaction. gre.ac.uknih.gov Conversely, the reduction of aromatic esters has been shown to form long-lived radical-anions, which can be manipulated for further reactions. gre.ac.uknih.gov

Cyclic voltammetry studies on related aromatic esters, such as p-butylphenyl p-toluate, have shown that oxidation occurs at potentials greater than 1.5V vs. SCE, with the resulting oxidation products not being easily re-reduced, indicating an irreversible process under the experimental conditions. psu.edu This fundamental understanding of the electrochemical behavior of aromatic esters is crucial for designing selective oxidation processes for precursors to this compound. The ability to fine-tune the electrode's reducing or oxidizing power offers a distinct advantage over conventional chemical reagents. gre.ac.uk

Table 1: General Applications of Electrosynthesis in Aromatic Compound Transformations

| Transformation Type | Substrate Class | Key Principle | Potential Application | Reference |

| Cathodic Radical Deoxygenation | Aromatic Esters | Formation and decomposition of radical-anions. | Alcohol deoxygenation. | gre.ac.uk |

| Anodic Decarboxylation (Kolbe) | Carboxylic Acids | Anodic oxidation leads to radical decarboxylation. | Radical recombination reactions. | gre.ac.uknih.gov |

| Aldehyde Oxidation | Aromatic Aldehydes | Electrochemical oxidation mediated by biscoenzyme catalysis. | One-pot synthesis of aromatic methyl esters. | acs.org |

| Acyl Substitution | Carboxylic Acids & Phenols | Oxyl-radical-promoted nucleophilic aromatic substitution. | Synthesis of active esters without dehydrating agents. | rsc.orgrsc.org |

Aerobic Photo-Oxidation with Organophotocatalysts (e.g., Anthraquinone-2,3-dicarboxylic acid)

A significant advancement in the synthesis of aromatic methyl esters from methyl aromatics is the use of aerobic photo-oxidation catalyzed by organophotocatalysts. nih.govacs.org This method provides a direct and facile route, utilizing visible light and molecular oxygen, which are abundant and environmentally benign resources. researchgate.netresearchgate.net

One highly effective organophotocatalyst for this transformation is anthraquinone-2,3-dicarboxylic acid. nih.govacs.org Research has demonstrated that this catalyst can efficiently promote the direct synthesis of various aromatic methyl esters from their corresponding methyl aromatics. nih.govacs.org The process involves a photocatalyzed hydrogen atom transfer (HAT), where the excited photocatalyst abstracts a hydrogen atom from the methyl group of the aromatic substrate, initiating the oxidation cascade. acs.orgacs.org

In a typical procedure, the methyl aromatic substrate is irradiated with light in the presence of the anthraquinone-2,3-dicarboxylic acid catalyst in methanol under an oxygen atmosphere. The reaction proceeds to form the corresponding dimethyl acetal, which is then further oxidized to the final methyl ester product. nih.gov This direct conversion from a methyl group to an ester function represents a highly efficient synthetic strategy. Other related catalysts, such as 2-chloroanthraquinone, have also been employed for the photo-oxidation of alcohols to carboxylic acids. researchgate.netnih.gov

Table 2: Aerobic Photo-oxidation of Methyl Aromatics to Methyl Esters using Anthraquinone-2,3-dicarboxylic acid

| Methyl Aromatic Substrate | Product | Yield (%) | Reference |

| Toluene | Methyl benzoate (B1203000) | 76 | nih.gov |

| p-Xylene | Methyl 4-methylbenzoate | 85 | nih.gov |

| 4-iso-Propyltoluene | Methyl 4-isopropylbenzoate | 83 | nih.gov |

| 4-tert-Butyltoluene | Methyl 4-tert-butylbenzoate | 81 | nih.gov |

| 4-Methoxytoluene | Methyl 4-methoxybenzoate | 80 | nih.gov |

This data is based on the findings reported in the study on direct aerobic photo-oxidative syntheses using anthraquinone-2,3-dicarboxylic acid as an organophotocatalyst. nih.govacs.org

Development of Novel and Green Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, including this compound. The focus is on developing methods that are not only efficient but also minimize environmental impact through the use of safer catalysts and the maximization of atom economy. rsc.orgjocpr.com

Environmentally Benign Catalytic Systems

The traditional synthesis of this compound often involves the esterification of p-tert-butylbenzoic acid with methanol, frequently using strong mineral acids like sulfuric acid as a catalyst. prepchem.com While effective, this can lead to issues with corrosion and waste disposal.

In response, research has shifted towards more environmentally friendly catalytic systems. One such approach involves the use of titanium sulfate (B86663) as a catalyst for the esterification reaction. google.com This method is promoted as being environmentally friendly, with few steps, simple operation, and less waste, achieving product yields of 75-85%. google.com

Another patented method utilizes sodium methoxide (B1231860) or p-toluenesulfonic acid as catalysts for the reaction between 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol. google.com This process is highlighted for its simple technique, mild reaction conditions, and avoidance of toxic solvents, which is beneficial for the environment. google.com Industrial production methods also include the high-temperature gas-phase oxidation of p-tert-butyl toluene in the presence of a catalyst to yield the target ester. vinatiorganics.com These alternative catalytic systems represent a move towards safer and more sustainable chemical manufacturing. google.comgoogle.comvinatiorganics.com

Atom Economy and Sustainability in Synthesis Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgjocpr.comrsc.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comresearchgate.net

The design of synthetic pathways with high atom economy is a key goal for sustainable development in the chemical industry. rsc.org This involves choosing reaction types that maximize the incorporation of starting materials into the final product, such as addition reactions, and minimizing the use of protecting groups or stoichiometric reagents that end up as waste. jocpr.comrsc.org

Let's compare the atom economy for two potential synthesis routes to Methyl 4-tert-butylbenzoate:

Traditional Esterification:

Reaction: p-tert-butylbenzoic acid + Methanol → Methyl 4-tert-butylbenzoate + Water

Formula: C₁₁H₁₄O₂ + CH₄O → C₁₂H₁₆O₂ + H₂O

Calculation:

MW of Methyl 4-tert-butylbenzoate = 192.25 g/mol

MW of p-tert-butylbenzoic acid = 178.23 g/mol

MW of Methanol = 32.04 g/mol

Atom Economy = [MW of Product / (Sum of MW of Reactants)] x 100

Atom Economy = [192.25 / (178.23 + 32.04)] x 100 = 91.4%

Direct Aerobic Oxidation (Conceptual):

Reaction: 4-tert-Butyltoluene + O₂ + Methanol (as reagent and solvent) → Methyl 4-tert-butylbenzoate + Water

Table 3: Comparison of Synthetic Routes by Atom Economy

| Synthetic Route | Reactants | Products | Byproducts | Atom Economy (%) | Sustainability Aspect |

| Traditional Esterification | p-tert-butylbenzoic acid, Methanol | Methyl 4-tert-butylbenzoate | Water | 91.4% | High atom economy, but may use harsh acid catalysts. |

| Direct Aerobic Photo-Oxidation | 4-tert-Butyltoluene, Oxygen, Methanol | Methyl 4-tert-butylbenzoate | Water | High (Addition-type) | Uses benign reagents (O₂, light), avoids stoichiometric oxidants. nih.govacs.org |

By prioritizing synthetic strategies with higher atom economy and employing green catalytic systems, the chemical industry can move towards more sustainable and efficient production of valuable compounds like this compound. mit.edu

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Tert Butoxybenzoate

Condensation Reactions and Derivative Formation

Methyl 4-tert-butoxybenzoate serves as a key precursor in the synthesis of various derivatives through condensation reactions. A prominent example is its role in the formation of the widely used UVA sunscreen agent, Avobenzone (B1665848).

Claisen Condensation with 4-Methoxyacetophenone

The synthesis of Avobenzone is achieved through a crossed Claisen condensation reaction between this compound and 4-methoxyacetophenone. askfilo.comgoogle.comfiveable.me This carbon-carbon bond-forming reaction results in the formation of a β-diketone structure. byjus.com

The Claisen condensation mechanism for the formation of Avobenzone proceeds through several key steps, initiated by a strong base. byjus.comlibretexts.orgyoutube.com Commonly used bases for this transformation include sodium amide (NaNH₂) or sodium ethoxide (NaOEt). google.comallen.ingoogle.comsu.edu.pkblogspot.com

The reaction commences with the deprotonation of the α-carbon of 4-methoxyacetophenone by the strong base, leading to the formation of a resonance-stabilized enolate ion. byjus.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This nucleophilic attack results in the formation of a tetrahedral intermediate.

The tetrahedral intermediate subsequently collapses, expelling the methoxide (B1231860) leaving group and forming the β-diketone product, Avobenzone. libretexts.org The driving force for the reaction is the formation of the highly stabilized enolate of the final β-diketone product. organic-chemistry.org An acidic workup is then required to protonate the enolate and yield the final neutral Avobenzone molecule. chegg.comchegg.comyoutube.com

A general representation of the Claisen condensation mechanism is as follows:

Enolate Formation: A strong base removes an alpha-proton from the ketone.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, eliminating the alkoxide leaving group to form the β-diketone.

Deprotonation of Product: The resulting β-diketone is deprotonated by the alkoxide.

Protonation: An acidic workup protonates the enolate to give the final product.

The choice of catalyst and solvent significantly impacts the yield and selectivity of the Claisen condensation for Avobenzone synthesis. Strong bases are essential for the initial deprotonation step. While sodium ethoxide is a common choice, stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) can lead to higher yields by more effectively generating the enolate ion. allen.insu.edu.pkblogspot.comorganic-chemistry.org The use of a non-nucleophilic base like lithium diisopropylamide (LDA) can also be advantageous in crossed Claisen condensations to prevent unwanted side reactions. youtube.comnumberanalytics.com

The solvent plays a crucial role in the reaction. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred as they can solvate the cation of the base without protonating the enolate intermediate, thus facilitating the reaction. fiveable.menumberanalytics.com Toluene (B28343) is also a commonly employed solvent in the industrial synthesis of Avobenzone. google.com The selection of the solvent can influence reaction rates and, in some cases, the selectivity of the condensation.

Some patents describe the use of specific catalytic systems to improve selectivity and yield. For instance, the use of phosphotungstic acid as a catalyst has been reported to enhance reaction selectivity and simplify post-reaction treatment. google.compatsnap.com Another approach involves using lithium amide in liquid ammonia, which has been shown to improve the selectivity of crossed Claisen condensation reactions. google.comgoogle.com

| Catalyst/Base | Solvent | Key Advantages/Disadvantages | Reference |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol (B145695), THF | Commonly used, but can lead to side reactions if not carefully controlled. | byjus.comallen.in |

| Sodium Amide (NaNH₂) | Toluene, Liquid Ammonia | Stronger base, can improve yields. May cause ammonolysis as a side reaction. | allen.ingoogle.compatsnap.com |

| Sodium Hydride (NaH) | THF | Strong, non-nucleophilic base that can drive the reaction to completion. | allen.inorganic-chemistry.org |

| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base, ideal for controlling selectivity in crossed condensations. | youtube.comnumberanalytics.com |

| Potassium Methoxide | Toluene | Mentioned in patent literature for high yield synthesis. | patsnap.com |

| Phosphotungstic Acid | Not specified | Reported to improve selectivity and simplify workup. | google.compatsnap.com |

Reduction and Hydrogenation Studies

The ester functionality of this compound is susceptible to reduction and hydrogenation under appropriate catalytic conditions, yielding the corresponding alcohol.

Elucidation of Catalytic Hydrogenation Mechanisms (e.g., Dissociative vs. Associative Pathways)

The catalytic hydrogenation of esters can proceed through different mechanistic pathways, broadly categorized as dissociative and associative. While specific studies on this compound are limited, the mechanisms can be inferred from studies on related aromatic esters like methyl benzoate (B1203000).

In a dissociative mechanism , the reaction is initiated by the dissociation of a ligand from the metal catalyst, creating a vacant coordination site for the substrate to bind. For some ruthenium-based catalysts, this involves the release of a phosphine (B1218219) ligand. researchgate.net

Conversely, an associative pathway involves the initial interaction of the catalyst with a reactant molecule, such as hydrogen or the ester itself, without prior ligand dissociation. researchgate.net

For the hydrogenation of benzoic acid on a TiO₂ surface, a dissociative adsorption mechanism has been proposed where the carboxylic acid deprotonates to form a benzoate anion and a surface-bound proton. rsc.org A similar initial interaction could be envisioned for this compound. The activation of H₂ on the catalyst surface is a critical step, which can occur through dissociation into hydrogen atoms. mdpi.com

The precise pathway, whether dissociative or associative, is highly dependent on the nature of the catalyst, the substrate, and the reaction conditions.

Comparative Reactivity in Hydrogenation with Related Esters

The reactivity of this compound in catalytic hydrogenation can be compared with that of other esters, such as methyl benzoate and tert-butyl benzoate, to understand the influence of steric and electronic factors.

Studies on the hydrogenation of various benzoate esters have shown that electron-withdrawing groups on the aromatic ring generally increase the reactivity, while electron-donating groups decrease it. semanticscholar.org The tert-butoxy (B1229062) group in the para position of this compound is an electron-donating group, which would be expected to decrease its reactivity compared to unsubstituted methyl benzoate.

However, steric factors also play a significant role. In a comparative study of the hydrogenation of methyl benzoate and the more sterically hindered tert-butyl benzoate using a ruthenium pincer complex, it was found that the tert-butyl ester was hydrogenated more rapidly. researchgate.net This suggests that for certain catalytic systems, steric hindrance around the ester functionality can influence the rate of hydrogenation in non-intuitive ways.

Furthermore, the nature of the alcohol part of the ester can significantly affect reactivity. For some ruthenium catalysts, ethyl, benzyl, and hexyl esters are readily hydrogenated, while methyl esters are surprisingly unreactive. nsf.gov This has been attributed to the potential for the byproduct methanol (B129727) to act as a catalyst poison. nsf.gov This suggests that the reactivity of this compound could be influenced by the methanol produced during the reaction.

| Ester | Substituent Effect | Expected Relative Reactivity | Reference |

|---|---|---|---|

| Methyl Benzoate | Unsubstituted (Reference) | Baseline | researchgate.netsemanticscholar.org |

| This compound | Electron-donating (-OtBu) | Potentially lower than methyl benzoate due to electronics. | semanticscholar.org |

| tert-Butyl Benzoate | Sterically hindered ester group | Can be higher than methyl benzoate with specific catalysts. | researchgate.net |

| Methyl 4-(trifluoromethyl)benzoate | Electron-withdrawing (-CF₃) | Higher than methyl benzoate. | semanticscholar.org |

Explorations of Nucleophilic and Electrophilic Transformations

The reactivity of this compound is characterized by transformations at two primary sites: the ester functional group and the aromatic ring.

Nucleophilic Acyl Substitution:

The ester group is susceptible to nucleophilic attack, most notably hydrolysis. This reaction involves the cleavage of the acyl-oxygen bond (BAC2 mechanism) and can be catalyzed by either acid or base. nih.gov

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), a nucleophilic addition to the carbonyl carbon occurs, forming a tetrahedral intermediate. Subsequent elimination of the methoxide ion yields the carboxylate salt, which is then protonated to give 4-tert-butoxybenzoic acid. The rate-determining step in the base-catalyzed hydrolysis of benzoate esters is typically the initial nucleophilic attack. beilstein-journals.org Studies on related esters have shown that this process can be carried out under mild, non-aqueous conditions, which can be advantageous for substrates sensitive to aqueous environments. arkat-usa.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to the formation of a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated.

The tert-butyl group, while not directly participating in the reaction at the ester, can exert steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered esters. arkat-usa.org

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring of this compound is activated towards electrophilic attack due to the electron-donating nature of the para-tert-butoxy group. This group directs incoming electrophiles primarily to the ortho position relative to itself (positions 3 and 5). However, the ester group is an electron-withdrawing group and a meta-director. The powerful activating and ortho-directing effect of the alkoxy group dominates over the deactivating, meta-directing effect of the methyl ester.

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. scribd.com For alkoxy-substituted benzoates, substitution is expected to occur at the positions ortho to the activating alkoxy group. libretexts.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using an appropriate reagent and catalyst.

Friedel-Crafts Acylation and Alkylation: The introduction of an acyl or alkyl group, respectively. masterorganicchemistry.com The tert-butoxy group strongly favors ortho-acylation. masterorganicchemistry.com However, Friedel-Crafts alkylation can be complicated by the potential for the tert-butyl group itself to be cleaved under the strong acidic conditions, as it can act as a leaving group. masterorganicchemistry.commasterorganicchemistry.com

Computational Chemistry in Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the mechanisms of organic reactions. These methods allow for the detailed study of reaction pathways, including the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally.

While specific DFT studies on this compound are not widely published, extensive research on analogous systems, such as other benzoate esters and alkoxybenzenes, provides a robust framework for understanding its reactive behavior. nih.govbeilstein-journals.orgemerginginvestigators.org

Table 1: Calculated Activation Energies for Ester Hydrolysis This table, based on analogous systems, illustrates how computational chemistry can predict reaction barriers. The specific values would change for this compound, but the principles remain the same.

This is an interactive table. You can sort and filter the data.

| Reaction | System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | Ethyl Benzoate + OH⁻ | DFT | Activation Energy (TS1) | 14.6 | beilstein-journals.org |

| Enzymatic Hydrolysis | Benzoate Esters | Semiempirical (PM6-DH2) | Activation Energy (Ea) | Varies with substrate | nih.gov |

Electrophilic Aromatic Substitution Mechanisms: DFT calculations are also used to investigate the rich mechanistic landscape of electrophilic aromatic substitution (EAS) reactions. nih.gov These studies can model the formation of key intermediates like the σ-complex (also known as the Wheland intermediate or arenium ion) and the preceding π-complex. The calculations help in understanding the regioselectivity by comparing the energies of the transition states leading to the different possible isomers (ortho, meta, para). For a molecule like this compound, DFT would confirm that the transition state energy for substitution at the ortho position (to the alkoxy group) is lower than for the meta position, thus explaining the observed product distribution.

Molecular Properties and Reactivity Descriptors: DFT can be used to calculate a variety of molecular properties that correlate with chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would show negative potential around the carbonyl oxygen and the oxygen of the tert-butoxy group, indicating sites for electrophilic attack or hydrogen bonding. The aromatic ring would show regions of negative potential, susceptible to electrophiles. bohrium.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. bohrium.comresearchgate.net In EAS reactions, the interaction between the HOMO of the aromatic ring and the LUMO of the electrophile is key.

Table 2: Compound Names Mentioned

This is an interactive table. You can sort and filter the data.

| Compound Name |

|---|

| This compound |

| 4-tert-butoxybenzoic acid |

| Methanol |

| Ethyl Benzoate |

| 4-methoxyacetophenone |

| Avobenzone |

| p-tert-butyl toluene |

| tri(4-tert-butylphenyl)methyl chloride |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-tert-butoxybenzoate, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive structural information. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets due to their coupling with adjacent protons. The protons of the methyl ester group and the tert-butyl group each appear as sharp singlets because they have no adjacent protons to couple with.

The spectrum is characterized by the following key signals:

A singlet for the nine equivalent protons of the tert-butyl group.

A singlet for the three protons of the methyl ester group.

Two doublets in the aromatic region, corresponding to the protons on the para-substituted benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.97 | Doublet (d) | 2H | Aromatic protons (ortho to -COOCH₃) |

| ~7.45 | Doublet (d) | 2H | Aromatic protons (ortho to -C(CH₃)₃) |

| ~3.90 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, the spectrum is relatively simple. It shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methyl carbon of the ester. chemicalbook.comrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~166.2 | Carbonyl carbon (C=O) |

| ~156.4 | Aromatic carbon (C-O) |

| ~129.5 | Aromatic carbons (CH, ortho to -COOCH₃) |

| ~128.2 | Aromatic carbon (ipso, attached to ester) |

| ~125.3 | Aromatic carbons (CH, ortho to -C(CH₃)₃) |

| ~68.1 | Methyl ester carbon (-OCH₃) |

| ~35.1 | Quaternary carbon (-C (CH₃)₃) |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.25 g/mol ). nist.govnist.gov

The fragmentation pattern is characteristic of the structure. A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, mass = 15) to form a stable tertiary carbocation. doaj.orgd-nb.info This results in a strong peak at m/z 177, which is often the base peak in the spectrum. Further fragmentation can occur, such as the loss of other small molecules or radicals. nist.govd-nb.info

Table 3: Key EI-MS Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 161 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 135 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is highly effective for separating and identifying components within a mixture. nih.govscielo.org.mx

In a typical GC-MS analysis of a sample containing this compound, the mixture is first vaporized and passed through a GC column. The components separate based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under given chromatographic conditions. nih.gov As it exits the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then used to confirm its identity by comparing it to a library of known spectra or by analyzing its fragmentation pattern. nist.govresearchgate.net This makes GC-MS an essential tool for both qualitative and quantitative analysis of this compound in complex matrices.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups. chemicalbook.comvscht.cz

The IR spectrum of this compound exhibits several characteristic absorption bands:

A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching vibration of the ester group. masterorganicchemistry.com

Absorptions corresponding to the C-O stretching vibrations of the ester and ether linkages.

Bands in the aromatic region for C=C stretching vibrations. vscht.cz

Absorptions for C-H stretching from both the aliphatic (tert-butyl and methyl) and aromatic parts of the molecule. The C-H stretches for sp³ carbons (alkane) appear just below 3000 cm⁻¹, while sp² C-H stretches (aromatic) appear just above 3000 cm⁻¹. spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| ~2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1720-1710 | C=O Stretch | Ester |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1280-1250 | C-O Stretch | Ester (C-O-C, asymmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicable in photocatalysis studies for compound interactions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule and is particularly relevant in the context of photocatalysis. This compound is a precursor in the synthesis of Avobenzone (B1665848), a widely used UVA blocking agent in sunscreens, indicating that the parent compound possesses significant UV-absorbing properties. vinatiorganics.comvinatiorganics.com

In photocatalysis, UV-Vis spectroscopy is primarily used to monitor the degradation rate of organic compounds. researchgate.net For a compound like this compound, a photocatalytic experiment would involve irradiating a solution of the compound in the presence of a photocatalyst. mdpi.comsemanticscholar.org The concentration of this compound over time is determined by measuring the absorbance at its wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer. researchgate.net A decrease in the absorbance peak signifies the compound's degradation. researchgate.net The technique is also instrumental in characterizing the optical properties and band gap of the photocatalysts themselves. mdpi.comsemanticscholar.org

Table 2: Illustrative Data for Monitoring Photocatalytic Degradation via UV-Vis Spectroscopy This table simulates typical data obtained during a photocatalytic experiment to demonstrate the analytical application.

| Irradiation Time (minutes) | Absorbance at λ_max | Concentration (relative) | Degradation (%) |

| 0 | 1.00 | 100% | 0% |

| 15 | 0.75 | 75% | 25% |

| 30 | 0.50 | 50% | 50% |

| 60 | 0.20 | 20% | 80% |

| 90 | 0.05 | 5% | 95% |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for separating this compound from impurities and for performing precise quantitative analysis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and potential impurities.

Gas Chromatography is a highly effective method for assessing the purity of volatile and thermally stable compounds like this compound. libretexts.org The NIST Chemistry WebBook confirms that GC data is available for this compound. nist.gov In a GC analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. libretexts.org

This technique is excellent for identifying and quantifying trace amounts of volatile impurities, such as residual solvents or unreacted starting materials. libretexts.org A chromatogram of a high-purity sample would show one major peak corresponding to this compound, while impurities would appear as separate, smaller peaks. libretexts.org For accurate and reproducible results, high-purity solvents are required to ensure a low baseline and minimize background interference. sigmaaldrich.commerckmillipore.com

Table 3: Representative GC Purity Analysis of a this compound Sample This table illustrates how GC data is presented to reflect sample purity.

| Retention Time (min) | Compound Identity | Area % |

| 3.5 | Methanol (B129727) (solvent) | 0.05% |

| 9.2 | This compound | 99.85% |

| 11.5 | p-tert-butylbenzoic acid (precursor) | 0.10% |

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantitative analysis of compounds in a mixture. scribd.com For a compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is typically employed. researchgate.netresearchgate.net

In this method, a non-polar stationary phase (e.g., a C8 or C18 column) is used with a polar mobile phase, such as a mixture of methanol or acetonitrile (B52724) and water. researchgate.net Separation occurs based on the differential partitioning of the sample components between the two phases. Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak areas of standard solutions against their known concentrations. scribd.comresearchgate.net The concentration of this compound in an unknown sample can then be accurately determined by comparing its peak area to the calibration curve. scribd.com

Table 4: Typical RP-HPLC Method Parameters for Analysis of this compound Parameters are based on established methods for similar benzoate (B1203000) compounds. researchgate.netresearchgate.net

| Parameter | Specification |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

| Expected Retention Time | ~ 6-8 minutes |

Applications of Methyl 4 Tert Butoxybenzoate in Material Science and Advanced Organic Synthesis

Role as a Precursor in High-Value Chemical Synthesis

The reactivity of the ester group and the influence of the para-substituted tert-butyl group make Methyl 4-tert-butoxybenzoate a valuable starting material for creating more complex molecules with desirable properties.

A primary and commercially significant application of this compound is as a key intermediate in the production of Avobenzone (B1665848), a widely used oil-soluble ingredient in sunscreens and other personal care products designed to absorb the full spectrum of UVA rays. vinatiorganics.comgoogle.com Avobenzone, chemically known as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, provides protection against UVA wavelengths from 320 to 400 nm, which are associated with long-term skin damage. google.comvinatiorganics.comnih.gov

The synthesis of Avobenzone from this compound is achieved through a base-catalyzed reaction known as the Claisen condensation. vinatiorganics.comorganic-chemistry.org In this process, this compound is reacted with 4-methoxyacetophenone in the presence of a strong base, such as sodium amide or potassium methoxide (B1231860). vinatiorganics.comnih.govfrontiersin.org The reaction joins the two aromatic compounds to form the dibenzoylmethane (B1670423) structure of Avobenzone. vinatiorganics.comfrontiersin.org This synthesis route is a cornerstone for the production of this essential UV filter found in numerous sunscreens, hair care products, and skincare formulations. vinatiorganics.comnih.gov

Table 1: Key Reactants in Avobenzone Synthesis

| Reactant | Chemical Name | Role |

|---|---|---|

| This compound | Methyl 4-(1,1-dimethylethyl)benzoate | Precursor providing the tert-butylphenyl group |

| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-one | Precursor providing the methoxyphenyl group |

Beyond its role in sunscreen agents, this compound serves as a building block for other specialized organic molecules.

Tris(4-tert-butylphenyl)methyl chloride: This compound can be synthesized using this compound as a starting material. organic-chemistry.org This application highlights the utility of the tert-butylphenyl moiety provided by the benzoate (B1203000) in constructing larger, sterically hindered molecules. nih.gov

2,3-dihydrobenzofuran-3-ylacetic acid: While various synthetic routes exist for producing derivatives of 2,3-dihydrobenzofuran, a heterocyclic compound of interest in medicinal chemistry, a direct synthesis pathway starting from this compound is not prominently documented in publicly available chemical literature. rsc.orgmdpi.com The synthesis of related compounds, such as 2-(5-Acetoxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-yl)acetic acid, proceeds from different precursors.

Functionality in Polymer and Resin Modification

The chemical structure of this compound, or more commonly its precursor 4-tert-Butylbenzoic acid (PTBBA), imparts desirable characteristics when incorporated into various polymer and resin systems. The bulky tert-butyl group plays a significant role in modifying the physical properties of these materials.

Polyvinyl chloride (PVC) is inherently unstable at the high temperatures required for its processing, leading to degradation and the release of hydrochloric acid (HCl). Heat stabilizers are crucial additives that protect the polymer during processing and throughout the service life of the final product.

Barium, sodium, and zinc salts of 4-tert-Butylbenzoic acid (PTBBA), for which this compound is a derivative, are used as heat stabilizers for PVC. Furthermore, Avobenzone, which is synthesized from this compound, also finds application in the production of PVC heat stabilizers. vinatiorganics.comnih.gov These stabilizers work by neutralizing the released HCl, preventing the autocatalytic degradation of the PVC chains.

Table 2: Types of PVC Heat Stabilizers

| Stabilizer Type | Examples | Primary Function |

|---|---|---|

| Lead Salts/Soaps | Basic lead carbonate, Tribasic lead sulfate (B86663) | Excellent long-term heat stability |

| Organotin Compounds | Methyltin mercaptides, Butyltin mercaptides | High thermal performance and clarity |

| Mixed Metal Stabilizers | Ba/Zn, Ca/Zn carboxylates | Good cost-performance balance |

Alkyd resins are polyester-based resins widely used in coatings and paints. 4-tert-Butylbenzoic acid (PTBBA) is employed as a chain terminator in the synthesis of these resins. Its incorporation as a modifier enhances several key properties of the final coating. Using PTBBA can improve the gloss, color retention, and chemical resistance of the alkyd resin. It also helps to shorten the drying time of the paint or coating. The presence of the bulky tert-butyl group is thought to provide steric hindrance, which contributes to the durability and protective qualities of the resin.

Polypropylene (PP) is a semi-crystalline polymer whose mechanical and optical properties are highly dependent on its crystalline structure. Nucleating agents are additives that accelerate the crystallization rate, increase the number of spherulites (crystalline domains), and reduce their size. This modification leads to significant improvements in the polymer's performance.

Salts of 4-tert-Butylbenzoic acid are utilized as nucleating agents for polypropylene. By promoting the formation of smaller, more numerous crystals, these agents enhance several physical and mechanical properties of PP.

Table 3: Effects of Nucleating Agents on Polypropylene Properties

| Property | Effect of Nucleation | Rationale |

|---|---|---|

| Stiffness & Hardness | Increased | Higher crystallinity and smaller spherulite size. |

| Heat Deflection Temperature (HDT) | Increased | A more stable crystalline structure is formed at a higher temperature. |

| Clarity | Improved | Spherulites become smaller than the wavelength of visible light, reducing light scattering. |

| Cycle Time (Molding) | Reduced | The polymer solidifies faster due to an increased crystallization rate. |

Specialty Additive in Industrial Formulations (e.g., Cutting Oils, Lubricants)

This compound finds application as a specialty additive in various industrial formulations, notably in cutting oils and lubricants. vinatiorganics.comvinatiorganics.com Its function in these contexts is primarily associated with improving the performance and longevity of the fluids.

In the formulation of cutting oils, which are essential for metalworking processes, additives are crucial for providing lubrication, cooling, and corrosion resistance. While the specific performance-enhancing properties of this compound as a cutting oil additive are not extensively detailed in publicly available literature, its inclusion suggests a role in modifying the physical or chemical properties of the oil to enhance its function. This can include acting as a lubricity enhancer, a corrosion inhibitor, or a stabilizer for the oil emulsion. vinatiorganics.comvinatiorganics.com

The use of this compound as an additive is also noted in the production of lubricants. vinatiorganics.com Lubricants are critical in reducing friction between moving parts, thereby minimizing wear and energy consumption. The addition of specialty chemicals like this compound can impart desirable characteristics such as improved thermal stability, oxidative resistance, and anti-wear properties. The tert-butyl group on the benzene (B151609) ring can enhance the oil solubility and thermal stability of the molecule.

The compound is also utilized in the production of PVC heat stabilizers, which are essential for preventing the thermal degradation of polyvinyl chloride during processing and use. vinatiorganics.comvinatiorganics.com

Exploration in Novel Material Development

While direct applications of this compound in the synthesis of novel materials are not widely documented, structurally related butoxybenzoate derivatives are being explored in the development of advanced materials such as liquid crystal elastomers (LCEs) and photonic films. These materials exhibit unique properties and have potential applications in areas like soft robotics, sensors, and optical devices.

Research into LCEs has utilized complex benzoate derivatives containing butoxy side chains to create materials with sophisticated, stimuli-responsive behaviors. For example, 2-methyl-1,4-phenylene bis(4-(4-(allyloxy)butoxy)benzoate) has been a key component in the formulation of LCEs. chinesechemsoc.org These elastomers can be engineered to exhibit large, reversible shape changes in response to external stimuli like heat.

Another area of novel material development involves the use of oxetane-functionalized liquid crystals for creating photonic films. In this context, a derivative, 2-methyl-1,4-phenylene bis(4-(4-((3-methyloxetan-3-yl)methoxy)butoxy)benzoate), has been synthesized and incorporated into chiral nematic liquid crystal mixtures. acs.orgtue.nl These mixtures can be processed to form films with specific photonic properties, such as the selective reflection of light, which are of interest for applications in displays and smart windows.

The properties of some of these novel materials are summarized in the table below.

| Material Type | Key Butoxybenzoate Derivative | Noteworthy Properties | Potential Applications |

| Liquid Crystal Elastomer (LCE) | 2-methyl-1,4-phenylene bis(4-(4-(allyloxy)butoxy)benzoate) chinesechemsoc.org | Reversible anisotropic deformation upon heating. chinesechemsoc.org | Soft robotics, artificial muscles, sensors. chinesechemsoc.org |

| Chiral Nematic Photonic Film | 2-methyl-1,4-phenylene bis(4-(4-((3-methyloxetan-3-yl)methoxy)butoxy)benzoate) acs.orgtue.nl | Forms a stable chiral nematic phase that can be patterned to create areas with different optical properties. acs.org | Patterned retarders for LCDs, smart windows, anti-counterfeiting devices. acs.org |

These examples highlight the potential of the butoxybenzoate scaffold in designing new functional materials with tailored properties.

Research Applications in Proteomics (for related derivatives like Methyl 4-n-butoxybenzoate)

Proteomics, the large-scale study of proteins, relies on advanced analytical techniques, with mass spectrometry (MS) being a cornerstone. thermofisher.comprotocols.io A key technique in proteomics is Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, which allows for the analysis of large biomolecules like proteins and peptides. creative-proteomics.comnih.gov In MALDI-MS, a "matrix" compound is co-crystallized with the analyte. The matrix absorbs the laser energy, facilitating the soft ionization and desorption of the analyte molecules into the gas phase for analysis. creative-proteomics.com

While there is no specific documentation of Methyl 4-n-butoxybenzoate being used as a MALDI matrix, the chemical properties of related aromatic carboxylic acid derivatives suggest a potential for exploration in this area. An effective MALDI matrix must be able to absorb laser radiation and co-crystallize with the analyte. Common MALDI matrices are often small organic molecules with a chromophore that absorbs at the laser's wavelength.

The table below lists some commonly used matrices in MALDI-MS to provide context for the types of compounds typically employed.

| Matrix Compound | Abbreviation | Typical Analytes |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Proteins |

| Sinapinic acid | SA | Proteins (>10,000 Da) |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Proteins, Glycans |

| 3,5-Dimethoxy-4-hydroxycinnamic acid | Sinapinic Acid | Proteins, Peptides |

Given the structural similarities of butoxybenzoate derivatives to some of these compounds, research into their efficacy as novel matrices could be a potential avenue of investigation.

Furthermore, derivatives of benzoic acid can be functionalized to create chemical probes for studying protein interactions. frontiersin.org These probes typically consist of a reactive group, a reporter tag, and a ligand-binding moiety. A molecule like Methyl 4-n-butoxybenzoate could potentially serve as a scaffold for the synthesis of such probes. By introducing a reactive group and a reporter tag, it could be transformed into a tool for affinity-based protein profiling, where the butoxybenzoate moiety could mediate interactions with specific protein binding sites.

Structure Activity Relationship Sar and Derivative Research of Methyl 4 Tert Butoxybenzoate

Systematic Modification of the Ester Moiety and its Impact on Reactivity

The ester moiety of Methyl 4-tert-butoxybenzoate is a primary target for chemical modification, significantly influencing the compound's reactivity. Key reactions such as hydrolysis, saponification, and transesterification are central to understanding its chemical behavior.

High-temperature water (HT-H2O) has been utilized as a medium for the hydrolysis of methyl benzoates. psu.edu Studies show that steric factors around the ester group are more influential on the hydrolysis rate than polar factors of para-substituents. For instance, sterically hindered esters can be selectively hydrolyzed or even decarboxylated by adjusting temperature and pH. psu.edu The hydrolysis of methyl benzoates can be achieved in water or alkaline solutions (like 2% KOH) at high temperatures (200–300 °C), demonstrating a green chemistry approach. psu.edu

Transesterification offers a pathway to synthesize other esters from this compound. This reaction can be used to create different alkyl esters by reacting the initial ester with another alcohol. smolecule.com A notable application of transesterification is the synthesis of vinyl esters, which are valuable monomers for polymerization. The reaction of carboxylic acids with vinyl acetate (B1210297), often catalyzed by palladium or mercury salts, is a common method for producing vinyl esters like vinyl benzoate (B1203000). researchgate.nettandfonline.commdpi.com

The reactivity of the ester functional group is fundamental to its role in organic synthesis. For example, ethyl 4-tert-butylbenzoate, a close analogue, undergoes hydrolysis under acidic or basic conditions to yield 4-tert-butylbenzoic acid and ethanol (B145695). smolecule.com This reactivity underscores the potential of these esters as intermediates in the synthesis of more complex molecules. smolecule.com

Regioselective Substitutions on the Benzoate Ring System

Altering the substituents on the benzoate ring of this compound is a key strategy for modifying its electronic properties and reactivity. The position and nature of these substituents (regioselectivity) are critical.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic ring significantly influences the ester's reactivity. acs.org A versatile method for the functionalization of lignocellulosic biopolymers involves the use of substituted benzoyl chlorides activated with 1H-benzotriazole. acs.orgnih.gov This allows for the covalent modification of materials like wood, where the efficiency of the modification is linked to the electronic properties of the substituents on the benzoate ring. acs.orgnih.gov For example, the presence of an EWG can enhance the reactivity of the ester towards nucleophilic attack.

Halogenation represents a common regioselective substitution. For instance, methods have been developed for the halogenation (chlorination, bromination, or iodination) of methyl benzoate derivatives at specific positions on the ring. google.com The introduction of halogen atoms like chlorine and fluorine can increase the compound's utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals by enhancing reactivity in subsequent reactions.

The synthesis of various hydroxy-methoxybenzoic methyl esters demonstrates precise control over substituent placement. Through techniques like regioselective protection of hydroxyl groups, specific isomers can be synthesized. For example, acylation may occur preferentially at a less sterically hindered hydroxyl group, allowing for subsequent methylation of other positions.

Investigation of tert-Butyl Group Modifications and Steric Effects

The tert-butyl group in this compound exerts significant steric hindrance, which profoundly affects the molecule's reactivity and properties. The study of this group and its modifications provides insight into the role of steric effects in chemical reactions.

The bulky nature of the tert-butyl group, especially when positioned ortho to the ester, can sterically hinder reactions at the functional group. rsc.orgcdnsciencepub.com In the acid-catalyzed esterification of benzoic acids, an ortho-t-butyl group significantly retards the reaction rate due to steric hindrance. rsc.org This steric inhibition can affect the formation of the transition state during esterification and hydrolysis. rsc.orgacs.org

In the context of antioxidant activity, steric hindrance is crucial. Hindered phenols, which feature bulky alkyl groups (like tert-butyl) ortho to the hydroxyl group, are effective antioxidants. rasayanjournal.co.inrsc.org This steric shielding decreases the ability of the resulting phenoxyl radical to abstract a hydrogen atom from a substrate, thus preventing the propagation of oxidation. rasayanjournal.co.in The presence of two ortho t-butyl groups, as seen in derivatives like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, creates a highly hindered environment that enhances antioxidant stability. cdnsciencepub.comresearchgate.net

Modifying or replacing the tert-butyl group allows for a systematic investigation of steric effects. Comparing the reactivity of 2,4,6-tri-t-butylbenzoic acid with 3,5-di-t-butylbenzoic acid highlights the controlling influence of the two ortho t-butyl groups, which can lead to significant acid-weakening effects by sterically hindering the formation of the carboxylate anion. cdnsciencepub.com

Synthesis and Characterization of Analogues and Homologues

The synthesis of analogues and homologues of this compound is crucial for expanding the chemical space and exploring new applications, from antioxidants to liquid crystals.

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and Related Antioxidant Derivatives

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a well-known antioxidant derivative. google.com It belongs to the class of hindered phenols, which are widely used to prevent oxidative degradation in materials like lubricants and polymers. rasayanjournal.co.ingoogle.com The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to trap free radicals, thereby terminating oxidative chain reactions. rsc.org

The synthesis of this compound typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol (B129727). google.comprepchem.com Catalysts such as p-toluenesulfonic acid or sodium methoxide (B1231860) can be used, with methanol often serving as both the reactant and the solvent. google.com This method is noted for being environmentally friendly due to the absence of toxic solvents. google.com

The structure of these hindered phenolic antioxidants is key to their function. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and enhances antioxidant activity. rasayanjournal.co.inresearchgate.net Research has shown that introducing additional functional groups can further improve antioxidant properties, sometimes through synergistic effects between the phenolic hydroxyl group and the new functionality. rsc.orgrsc.org

Table 1: Properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄O₃ | google.comnih.gov |

| Molecular Weight | 264.36 g/mol | biosynth.com |

| CAS Number | 2511-22-0 | biosynth.com |

| Melting Point | 87.00 °C | biosynth.com |

| Boiling Point | 334.80 °C | biosynth.com |

| Appearance | White solid | biosynth.com |

Other Alkyl Benzoates (e.g., Methyl 4-n-butoxybenzoate, Ethyl 4-tert-butylbenzoate)

Modifying the alkyl chains of both the ester and the ether groups leads to a variety of benzoate derivatives with differing physical and chemical properties.

Methyl 4-n-butoxybenzoate is an isomer of this compound where the bulky tert-butyl group is replaced by a linear n-butyl group. This change affects the molecule's shape and packing, influencing properties like boiling point and solubility. It is used in the synthesis of other organic compounds. nih.gov

Ethyl 4-tert-butylbenzoate is another close analogue, formed from the esterification of 4-tert-butylbenzoic acid with ethanol. smolecule.comontosight.ai It is a colorless liquid with applications as a precursor in chemical synthesis, a fragrance material, and a plasticizer. smolecule.comontosight.ai Its synthesis is typically catalyzed by strong acids like sulfuric acid. ontosight.ai

Table 2: Comparison of Alkyl Benzoate Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|

| Methyl 4-n-butoxybenzoate | C₁₂H₁₆O₃ | 208.25 | Linear butoxy group. nih.govfinetechnology-ind.com |

| Ethyl 4-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.25 | Ethyl ester of 4-tert-butylbenzoic acid. ontosight.ai |

Substituted Benzoic Acid Methyl Esters (e.g., Halogenated, Methoxy (B1213986), Methyl, Vinyl derivatives)

A wide array of derivatives can be generated by introducing various substituents onto the benzoic acid methyl ester framework.

Halogenated Derivatives : The introduction of halogen atoms onto the benzene (B151609) ring is a common strategy to modify the electronic properties of the molecule, often enhancing its reactivity for use as a chemical intermediate. For example, Methyl 3-chloro-5-fluoro-2-methylbenzoate is used in the synthesis of pharmaceuticals and agrochemicals. Synthesis routes often involve the direct halogenation of a methyl benzoate precursor or the esterification of a pre-halogenated benzoic acid.

Methoxy and Methyl Derivatives : The addition of methoxy (CH₃O-) and methyl (CH₃-) groups can be achieved through various synthetic routes. For example, Methyl 4-(methoxymethyl)benzoate can be synthesized from 4-(hydroxymethyl)-benzoic acid. chemicalbook.com The synthesis of Methyl 3-methoxy-4-methylbenzoate involves the esterification of 3-methoxy-4-methylbenzoic acid with methanol. jaiswaminarayanmultichem.in These substitutions can influence the molecule's biological activity and physical properties. jaiswaminarayanmultichem.in

Vinyl Derivatives : Methyl 4-vinylbenzoate is a key monomer used in the production of polymers and copolymers. google.com It can be synthesized by the esterification of 4-vinylbenzoic acid with methanol, typically using an acid catalyst like sulfuric acid. rsc.org The vinyl group provides a site for polymerization, allowing for the creation of materials with specific properties, such as high softening points for optical parts. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3,5-tri-t-butylbenzene |

| 1H-benzotriazole |

| 2,4,6-tri-t-butylbenzoic acid |

| 3,5-di-t-butyl-4-hydroxybenzoic acid |

| 3,5-di-t-butylbenzoic acid |

| 4-(hydroxymethyl)-benzoic acid |

| 4-tert-butylbenzoic acid |

| 4-vinylbenzoic acid |

| Acyl chlorides |

| Benzoic acid |

| Dimethyl sulfate (B86663) |

| Ethanol |

| Ethyl 4-tert-butylbenzoate |

| Ethyl benzoate |

| Methanol |

| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate |

| Methyl 3-chloro-5-fluoro-2-methylbenzoate |

| Methyl 3-methoxy-4-methylbenzoate |

| Methyl 4-(methoxymethyl)benzoate |

| Methyl 4-n-butoxybenzoate |

| This compound |

| Methyl 4-vinylbenzoate |

| p-toluenesulfonic acid |

| Sodium methoxide |

| Sulfuric acid |

| Thionyl chloride |

| Vinyl acetate |

Benzoic Acid Derivatives with Amine or Hydroxyl Functionalities

The biological activity of benzoic acid derivatives is profoundly influenced by the presence, position, and nature of functional groups on the aromatic ring, particularly amine and hydroxyl moieties. Research into these derivatives has revealed critical structure-activity relationships (SAR) that guide the development of new therapeutic agents.

Hydrophilic substituents, such as hydroxyl groups, on the phenyl ring are often necessary to facilitate interactions and binding to polar amino acid residues at the target site. iomcworld.com Concurrently, the phenyl core itself is vital for enhancing hydrophobic interactions. iomcworld.com Studies on various benzoic acid derivatives have demonstrated that an increasing number of hydroxyl groups can lead to higher docking scores in computational models. nih.gov The position of these groups is also critical; for instance, the greatest reactivity in many benzoic acid derivatives is associated with a hydroxyl group in the para position relative to the carboxylic acid. scielo.org.za

In the context of trypanocidal activity, SAR studies have shown that modifying the para-amino group can have significant effects. Replacing a para-amino group with functionalities like nitro, hydrazine, or azide (B81097) can result in comparable or even improved activity against certain parasitic strains. mdpi.com Conversely, the introduction of a nitro group at the meta position has been shown to reduce activity in some cases. mdpi.com This highlights the specific spatial and electronic requirements for potent biological action.

Research into the antimicrobial potential of p-hydroxy benzoic acid derivatives has indicated that Schiff bases can be more active than their corresponding ester derivatives. thieme-connect.com This suggests that the nature of the linkage at the carboxyl group is a key determinant of activity.

The following table summarizes research findings on the activity of various benzoic acid derivatives, illustrating the impact of different functional groups.

| Compound Class | Functional Group Modification | Observed Activity/Finding | Reference |

| Benzoic Acid Derivatives | Increasing number of hydroxyl groups | Increased docking scores against SARS-CoV-2 main protease. | nih.gov |

| p-Amino Benzoic Acid Derivatives | Replacement of para-amino with nitro, hydrazine, or azide | Comparable or improved trypanocidal activity. | mdpi.com |

| Benzoic Acid Derivatives | Esterification of ethyl benzoate derivatives | Displayed higher trypanocidal activity but reduced inhibition of the TcTS enzyme. | mdpi.com |

| p-Hydroxy Benzoic Acid Derivatives | Formation of Schiff bases vs. esters | Schiff bases were generally found to be more active as antimicrobial agents. | thieme-connect.com |

| Benzoic Acid Derivatives | Presence of ortho-hydroxyl groups | Resulted in higher antioxidant power by lowering bond dissociation enthalpies. | scielo.org.za |

Theoretical and Experimental Approaches to Elucidating Structure-Reactivity Relationships

A combination of theoretical and experimental methods is essential for a comprehensive understanding of the structure-reactivity relationships in benzoic acid derivatives. These approaches provide insights into molecular geometry, electronic properties, and reaction kinetics, which collectively determine the compounds' biological and chemical behavior.

Theoretical Approaches:

Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone for studying these molecules. scielo.org.zajocpr.com Methods like B3LYP are frequently used to optimize molecular structures and calculate various quantum chemical parameters. scielo.org.zabas.bg These calculations allow researchers to analyze:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and the ability of a molecule to donate or accept electrons. scielo.org.zaajchem-b.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites susceptible to interaction with biological targets. bas.bgajchem-b.com

Reactivity Descriptors: Conceptual DFT provides descriptors like chemical hardness, global softness, and electronegativity, which quantify the reactivity of molecules. nih.govmdpi.com Fukui functions are used to predict the most reactive sites within a molecule for electrophilic or nucleophilic attack. scielo.org.zamdpi.com

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a molecule when bound to a larger molecule, such as a protein or enzyme, providing insight into potential mechanisms of action. nih.govmdpi.comajchem-b.com

Experimental Approaches:

Experimental techniques provide real-world data to validate and complement theoretical predictions. Key experimental methods include:

Spectroscopy: Techniques like Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the molecular structure and confirm the identity of synthesized derivatives. researchgate.netnih.gov UV-Visible spectroscopy can be employed to study the electronic properties of these compounds. acs.org

X-ray Crystallography: This method provides precise information on bond lengths, bond angles, and the three-dimensional crystal structure of molecules in the solid state, offering a benchmark for computational geometry optimizations. jocpr.com

Reaction Kinetics Studies: The rates of reactions, such as esterification, are studied under various conditions (e.g., different catalysts, temperatures). researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the concentration of reactants and products over time. researchgate.net The use of alternative energy sources like microwave irradiation and sonication has been explored to improve reaction efficiency compared to conventional heating. bas.bg

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. iomcworld.comthieme-connect.com These models use physicochemical descriptors to predict the activity of new, unsynthesized derivatives. thieme-connect.com

The synergy between these theoretical and experimental approaches allows for a robust elucidation of structure-reactivity relationships, facilitating the rational design of new benzoic acid derivatives with desired properties.

Environmental Considerations and Green Chemistry in Methyl 4 Tert Butoxybenzoate Production and Use

Biodegradation Studies of Chemically Related Compounds (e.g., 4-tert-butylphenol)

While specific biodegradation data for methyl 4-tert-butoxybenzoate is not extensively available, the environmental fate of structurally similar compounds, particularly its precursor 4-tert-butylphenol (B1678320) (4-t-BP), offers significant insights. 4-t-BP is recognized as an aquatic pollutant and has been the subject of numerous biodegradation studies due to its widespread use and potential for environmental release.

Research indicates that 4-tert-butylphenol is biodegradable, although the rate and extent can vary depending on the conditions and the microbial consortia present. Several bacterial and fungal strains have been identified that can degrade 4-t-BP and other alkylphenols. For instance, Sphingobium fuliginis strains have been isolated that can utilize 4-t-BP as a sole carbon source, degrading it via a meta-cleavage pathway. This process typically involves the initial hydroxylation of the phenolic ring to form 4-tert-butylcatechol, which is then further metabolized. Fungi, such as Penicillium pinophilum and Trichoderma asperellum, have also demonstrated the ability to degrade 4-t-BP, with some studies showing significant removal rates in contaminated soil.

The structure of the alkyl group plays a crucial role in the biodegradability of alkylphenols. The highly branched nature of the tert-butyl group can confer a different biodegradability profile compared to linear alkylphenols. Nevertheless, studies have shown that microorganisms can metabolize compounds with this structural feature. The degradation of other tert-butyl group-containing compounds, like methyl tert-butyl ether (MTBE), often proceeds through the formation of tert-butyl alcohol (TBA) and subsequently 2-hydroxyisobutyric acid.

The following interactive data table summarizes the results of various biodegradation studies conducted on 4-tert-butylphenol under different standard testing guidelines.

| Test Guideline | Inoculum | Concentration | Duration | Degradation | Result |

| OECD TG 301B | Activated sludge | 5 mg/L | 28 days | 58.5% (ThCO2) | Biodegradable |

| OECD TG 301B | Activated sludge | 10 mg/L | 28 days | 63.5% (ThCO2) | Biodegradable |